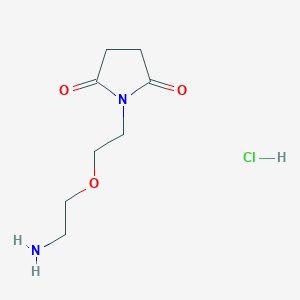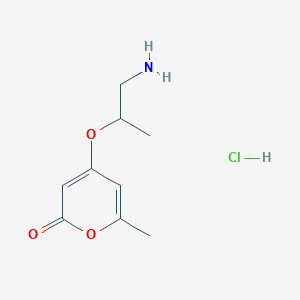![molecular formula C13H21NO4 B1380574 tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate CAS No. 1417551-42-8](/img/structure/B1380574.png)
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Vue d'ensemble
Description
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is a solid compound that is typically stored under inert atmosphere at temperatures between 2-8°C . This compound is used primarily in research settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a formylated oxabicyclo[2.2.2]octane derivative under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the oxabicyclo[2.2.2]octane structure provides a rigid framework that influences the compound’s reactivity. The tert-butyl group can enhance the compound’s stability and solubility.
Comparaison Avec Des Composés Similaires
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents.
This compound: Another related compound with variations in the oxabicyclo[2.2.2]octane ring.
The uniqueness of this compound lies in its specific combination of functional groups and the stability provided by the tert-butyl group .
Propriétés
IUPAC Name |
tert-butyl N-(1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h8H,4-7,9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKMPFXSXYJVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132255 | |
| Record name | Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417551-42-8 | |
| Record name | Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417551-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


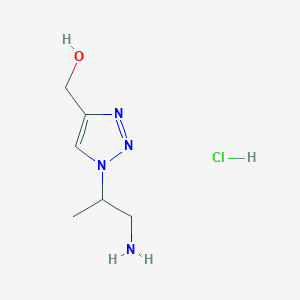
![[2,4'-Bipyridine]-4-methanamine](/img/structure/B1380492.png)

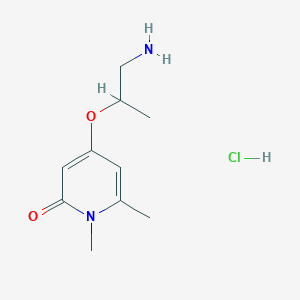

![3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1380496.png)
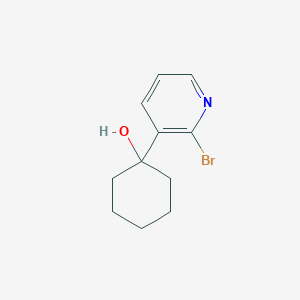
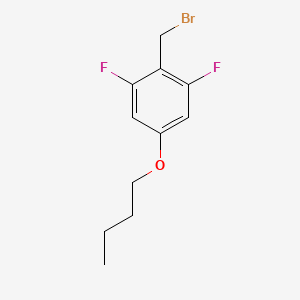
![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)
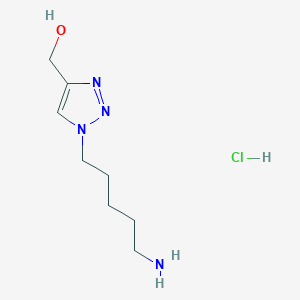
![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)
